![molecular formula C18H29N3O2 B1380090 Carbamato de tert-butilo N-[4-(aminometil)-1-bencilpiperidin-4-il] CAS No. 1392491-65-4](/img/structure/B1380090.png)
Carbamato de tert-butilo N-[4-(aminometil)-1-bencilpiperidin-4-il]
Descripción general
Descripción
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate: is an organic compound with the molecular formula C18H29N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
Le pido disculpas, pero parece que hay información limitada disponible sobre las aplicaciones específicas de investigación científica del “Carbamato de tert-butilo N-[4-(aminometil)-1-bencilpiperidin-4-il]” en los resultados de la búsqueda. El compuesto se menciona en relación con su uso en la síntesis catalizada por paladio de anilinas N-Boc-protegidas y en la síntesis de pirroles tetra sustituidos . Sin embargo, la información detallada sobre seis u ocho aplicaciones únicas con secciones separadas y detalladas no está fácilmente disponible en los resultados de la búsqueda.
Análisis Bioquímico
Biochemical Properties
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can form complexes with other biomolecules, influencing their stability and reactivity .
Cellular Effects
The effects of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also modulate gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. The compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can affect gene expression by interacting with DNA or RNA, leading to changes in the production of specific proteins. These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under dry conditions but may degrade over time when exposed to moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential impact on overall cellular function .
Transport and Distribution
The transport and distribution of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions are important for determining the compound’s efficacy and potential side effects .
Subcellular Localization
tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate: exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Aminomethylation: The aminomethyl group is added through a reductive amination process, where formaldehyde and ammonia or an amine react in the presence of a reducing agent like sodium cyanoborohydride.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the aminomethylated piperidine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions, often using halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, formaldehyde, ammonia.
Major Products
- **Oxid
Propiedades
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZKNIWRBIXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
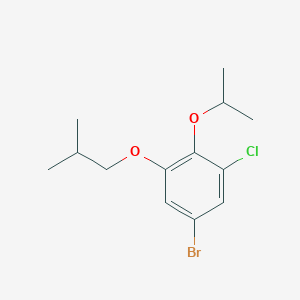

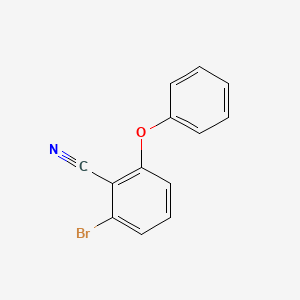
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)
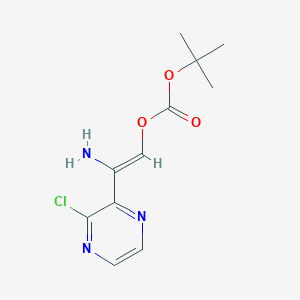
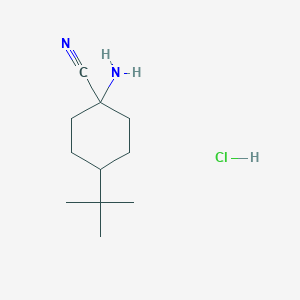
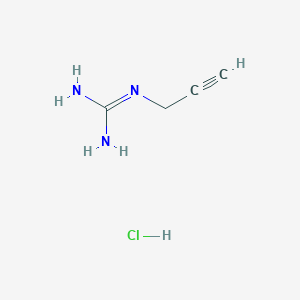
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

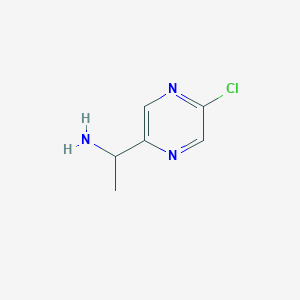
![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)

